molecular formula C6H4ClF3N2 B1379026 4-Chloro-5-(trifluoromethyl)pyridin-2-amine CAS No. 1227581-65-8

4-Chloro-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1379026
CAS No.: 1227581-65-8
M. Wt: 196.56 g/mol
InChI Key: UNUCYMYJBXSLLF-UHFFFAOYSA-N
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Description

4-Chloro-5-(trifluoromethyl)pyridin-2-amine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chlorine atom at the 4-position, a trifluoromethyl group at the 5-position, and an amine group at the 2-position on the pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is bacterial phosphopantetheinyl transferases (PPTases), which are essential to bacterial cell viability and virulence . PPTases catalyze a post-translational modification that is crucial for the functioning of various bacterial enzymes .

Mode of Action

This compound interacts with its targets by inhibiting the activity of bacterial PPTases . This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal functioning of the bacterial enzymes, leading to changes in bacterial metabolism .

Biochemical Pathways

The inhibition of PPTases by this compound affects the secondary metabolism of bacteria . PPTases are involved in a variety of biochemical pathways, including fatty acid synthesis and polyketide synthesis . By inhibiting PPTases, this compound disrupts these pathways, thwarting bacterial growth .

Pharmacokinetics

It’s noted that an advanced analogue of this compound series, ml267, has been tested for its in vitro adme properties and in vivo pharmacokinetic profiles .

Result of Action

The result of the action of this compound is the attenuation of bacterial growth . By inhibiting PPTases, this compound disrupts essential biochemical pathways in bacteria, leading to a decrease in bacterial viability . It also attenuates the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Action Environment

For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli .

Biochemical Analysis

Biochemical Properties

4-Chloro-5-(trifluoromethyl)pyridin-2-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. The interaction between this compound and these biomolecules is often characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism. Additionally, this compound can modulate cell signaling pathways, leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exert beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition or cellular toxicity. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical and pharmaceutical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting overall metabolic balance. The precise metabolic pathways influenced by this compound depend on its specific interactions with metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound within tissues can also affect its overall biochemical effects, as different tissues may exhibit varying levels of uptake and retention .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine can be achieved through several methods. One common approach involves the chlorination and fluorination of picoline. This method typically includes the following steps :

    Chlorination: Picoline is chlorinated using chlorine gas to introduce chlorine atoms into the pyridine ring.

    Fluorination: The chlorinated intermediate is then fluorinated using a fluorinating agent such as trifluoroacetic acid or a similar reagent to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment for handling reactive gases and maintaining precise temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the development of agrochemicals and other industrial products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. The presence of both chlorine and trifluoromethyl groups on the pyridine ring enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

4-chloro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUCYMYJBXSLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-65-8
Record name 4-chloro-5-(trifluoromethyl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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